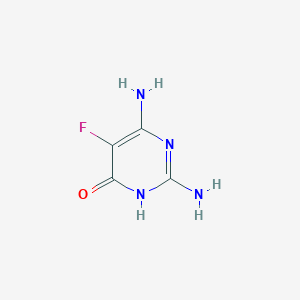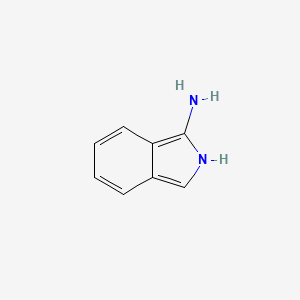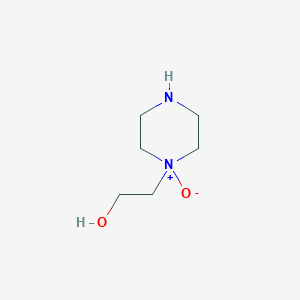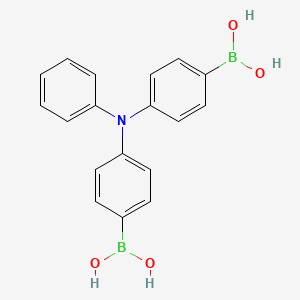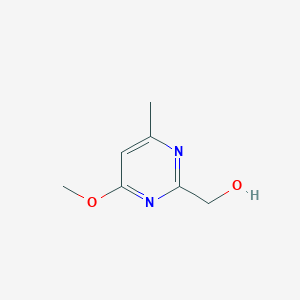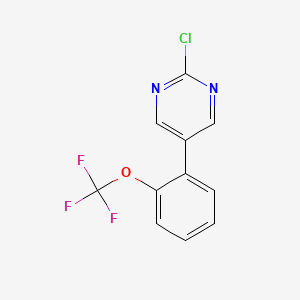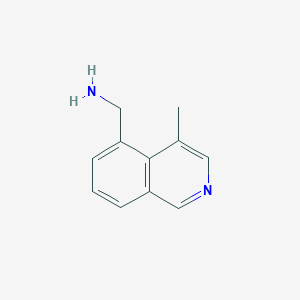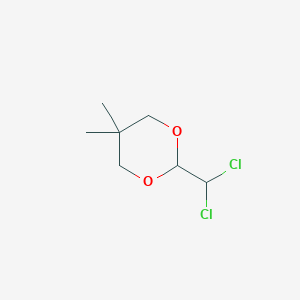
2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane: is an organic compound characterized by a dioxane ring substituted with a dichloromethyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with dichloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxane ring.
Reaction Conditions:
Reactants: 2,2-dimethyl-1,3-propanediol, dichloromethyl methyl ether
Catalyst: Acid (e.g., sulfuric acid)
Solvent: Typically an inert solvent like dichloromethane
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant flow rates) is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dichloromethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the dichloromethyl group can yield the corresponding methyl derivative.
Substitution: The dichloromethyl group can be substituted by nucleophiles, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Methyl derivatives
Substitution: Functionalized dioxane derivatives
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of biologically active compounds.
Industry
In industrial chemistry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for use in polymer synthesis and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the dichloromethyl group is converted to a more oxidized state, which can then participate in further chemical transformations. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the specific conditions of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Dichloromethyl methyl ether
Comparison
Compared to similar compounds, 2-(Dichloromethyl)-5,5-dimethyl-1,3-dioxane is unique due to its dioxane ring structure and the presence of both dichloromethyl and methyl groups. This combination of features provides distinct reactivity and stability profiles, making it particularly useful in specific synthetic applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential in scientific and industrial endeavors.
Propriétés
Formule moléculaire |
C7H12Cl2O2 |
|---|---|
Poids moléculaire |
199.07 g/mol |
Nom IUPAC |
2-(dichloromethyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H12Cl2O2/c1-7(2)3-10-6(5(8)9)11-4-7/h5-6H,3-4H2,1-2H3 |
Clé InChI |
BIMANJZHFDZDFO-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


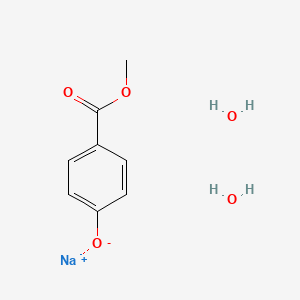


![2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5(2H)-one](/img/structure/B13109208.png)
